Ruvonoflast

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2272917-13-0 |

|---|---|

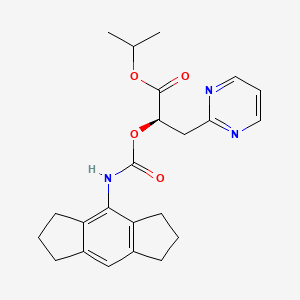

Molecular Formula |

C23H27N3O4 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

propan-2-yl (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoate |

InChI |

InChI=1S/C23H27N3O4/c1-14(2)29-22(27)19(13-20-24-10-5-11-25-20)30-23(28)26-21-17-8-3-6-15(17)12-16-7-4-9-18(16)21/h5,10-12,14,19H,3-4,6-9,13H2,1-2H3,(H,26,28)/t19-/m1/s1 |

InChI Key |

UMUQEMHROZVOTF-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)OC(=O)[C@@H](CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |

Canonical SMILES |

CC(C)OC(=O)C(CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ruvonoflast (NT-0796)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruvonoflast (NT-0796) is a clinical-stage, orally active, and central nervous system (CNS)-penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] Developed by NodThera, it is a prodrug that undergoes intracellular conversion to its active carboxylic acid form, NDT-19795.[2][3] By selectively targeting the NLRP3 inflammasome, this compound potently inhibits the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), positioning it as a promising therapeutic agent for a range of chronic inflammatory and neurodegenerative disorders.[3][4] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary mechanism of action of this compound is the selective inhibition of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex within the innate immune system that plays a critical role in the inflammatory response.[3] Its activation, triggered by a variety of pathogenic and endogenous danger signals, leads to the activation of caspase-1, which in turn cleaves the precursor forms of IL-1β and IL-18 into their mature, secreted forms.[5]

This compound, through its active metabolite, intervenes in this pathway, preventing the downstream consequences of NLRP3 activation. This targeted inhibition reduces the production and release of IL-1β and IL-18, key mediators of inflammation.[4] Notably, this compound has demonstrated selectivity for the NLRP3 inflammasome, showing no significant inhibition of other inflammatory cytokines such as TNFα or IL-6 at the level of transcription or translation.[6]

Quantitative Data: Potency and Efficacy

The potency of this compound has been characterized in various in vitro and clinical settings. The following tables summarize the key quantitative findings.

| Parameter | Assay System | Value | Reference |

| IC50 for IL-1β release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.32 nM | [1][6] |

| IC50 for IL-1β release | Human Blood | 6.8 nM | [4] |

| IC50 for IL-1β output | Human PBMCs (LPS and ATP stimulated) | 3.4 µM (as this compound) | [1] |

| IC50 for IL-1β output | Human Blood | 0.009 µM (as this compound) | [1] |

Table 1: In Vitro Potency of this compound

| Study Population | Biomarker | Effect | Reference |

| Parkinson's Disease Patients | Cerebrospinal Fluid (CSF) IL-1β, IL-6, CCL2, CXCL1, CXCL8 | Mean reduction over 28 days to levels approximating healthy elderly controls | [7] |

| Parkinson's Disease Patients | CSF Neurodegenerative Markers (NfL, sTREM2) | Reduction observed | [7] |

| Obese Subjects with Cardiovascular Risk | C-reactive protein (CRP) | Statistically significant and rapid reduction compared to placebo | [8] |

Table 2: Clinical Biomarker Modulation by this compound

Experimental Protocols

The following section details the general methodologies employed in the preclinical and clinical evaluation of this compound's mechanism of action.

In Vitro NLRP3 Inflammasome Inhibition Assay in Human PBMCs

Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β release.

Methodology:

-

Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using standard density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Priming: Cells are primed with a Toll-like receptor (TLR) agonist, typically Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a defined period (e.g., 3-4 hours) to induce the transcription of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: this compound is added to the cell cultures at various concentrations and incubated for a specified time (e.g., 60 minutes).

-

NLRP3 Activation: The NLRP3 inflammasome is activated by a secondary stimulus, such as Adenosine Triphosphate (ATP) (e.g., 5 mM), which induces the assembly and activation of the inflammasome complex.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Clinical Biomarker Analysis in Cerebrospinal Fluid (CSF)

Objective: To assess the effect of this compound on neuroinflammation in human subjects.

Methodology:

-

Study Population: Patients with a diagnosis of Parkinson's disease are enrolled in the study.

-

Drug Administration: this compound is administered orally at a specified dose and frequency for a defined treatment period (e.g., 28 days).

-

CSF Collection: Cerebrospinal fluid samples are collected from patients at baseline and at the end of the treatment period via lumbar puncture.

-

Biomarker Quantification: The CSF samples are analyzed for a panel of inflammatory and neurodegenerative biomarkers, including IL-1β, IL-6, CCL2, CXCL1, CXCL8, neurofilament light chain (NfL), and soluble triggering receptor expressed on myeloid cells 2 (sTREM2), using sensitive immunoassays (e.g., multiplex bead-based assays).

-

Statistical Analysis: Changes in biomarker levels from baseline to post-treatment are evaluated for statistical significance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway and experimental workflows described.

This compound inhibits the assembly of the NLRP3 inflammasome.

Experimental workflow for determining this compound's IC50.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Target Cell Activation of a Structurally Novel NOD-Like Receptor Pyrin Domain-Containing Protein 3 Inhibitor NT-0796 Enhances Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Clinical Candidate NT-0796, a Brain-Penetrant and Highly Potent NLRP3 Inflammasome Inhibitor for Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (NT-0796) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 7. nodthera.com [nodthera.com]

- 8. nodthera.com [nodthera.com]

An In-depth Technical Guide to the Synthesis and Purification of Ruvonoflast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruvonoflast (also known as NT-0796) is a clinical-stage, central nervous system (CNS)-active prodrug of NDT-19795, a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation has been implicated in a wide range of inflammatory and neurodegenerative diseases. As a prodrug, this compound is designed to have improved pharmacokinetic properties, including enhanced oral bioavailability and CNS penetration, whereupon it is metabolized to its active carboxylic acid form, NDT-19795.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, based on publicly available information and established principles of organic chemistry. It is intended to serve as a valuable resource for researchers and professionals involved in the development of NLRP3 inhibitors and other small molecule therapeutics.

Chemical Properties and Structure

A clear understanding of the chemical properties of this compound and its active metabolite is fundamental for its synthesis and purification.

| Property | This compound (NT-0796) | This compound acid (NDT-19795) |

| IUPAC Name | Propan-2-yl (2R)-2-{[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl]oxy}-3-(pyrimidin-2-yl)propanoate | (2R)-2-{[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl]oxy}-3-(pyrimidin-2-yl)propanoic acid |

| Molecular Formula | C23H27N3O4 | C20H21N3O4 |

| Molecular Weight | 409.48 g/mol | 367.4 g/mol |

| CAS Number | 2272917-13-0 | 2272917-12-9 |

Synthesis of this compound

While the specific, detailed industrial synthesis of this compound is proprietary, a plausible synthetic route can be devised based on its chemical structure, which comprises a carbamate linkage and an isopropyl ester. The synthesis can be logically divided into the preparation of the active carboxylic acid, NDT-19795, followed by its esterification to yield the this compound prodrug.

Part 1: Synthesis of the Active Moiety, this compound acid (NDT-19795)

The synthesis of the active carboxylic acid would likely involve the formation of the carbamate bond between 1,2,3,5,6,7-hexahydro-s-indacen-4-amine and a suitable derivative of (2R)-2-hydroxy-3-(pyrimidin-2-yl)propanoic acid.

Experimental Protocol (Representative):

-

Preparation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (Intermediate A): This intermediate can be synthesized from commercially available indane derivatives through a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent reduction and nitration/reduction sequence to introduce the amine functionality.

-

Preparation of a protected (2R)-2-hydroxy-3-(pyrimidin-2-yl)propanoic acid derivative (Intermediate B): The carboxylic acid and/or the hydroxyl group of (2R)-2-hydroxy-3-(pyrimidin-2-yl)propanoic acid would likely be protected to prevent side reactions during carbamate formation.

-

Carbamate Formation: Intermediate A would be reacted with a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), to form an isocyanate or a reactive carbamoyl chloride. This intermediate would then be reacted with the deprotected hydroxyl group of Intermediate B to form the carbamate linkage.

-

Deprotection: The protecting group on the carboxylic acid of the resulting molecule would be removed to yield this compound acid (NDT-19795).

Part 2: Esterification to this compound (NT-0796)

The final step is the esterification of the carboxylic acid group of NDT-19795 with isopropanol.

Experimental Protocol (Representative):

-

Reaction Setup: this compound acid (NDT-19795) is dissolved in a suitable solvent, such as dichloromethane or N,N-dimethylformamide.

-

Esterification: The solution is treated with isopropanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with isopropanol.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

Purification of this compound

Purification is a critical step to ensure the final product meets the high purity standards required for a pharmaceutical-grade compound. A multi-step purification process is typically employed.

Experimental Protocol (Representative):

-

Chromatography: The crude this compound is first purified by column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be used to separate the desired product from unreacted starting materials and byproducts.

-

Crystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to obtain highly pure crystalline this compound.

-

Final Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvents.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the synthesis and purification of this compound.

| Parameter | Value |

| Overall Yield | 65-75% |

| Purity (by HPLC) | >99.5% |

| Melting Point | 120-125 °C |

| Residual Solvents | <0.1% |

| Heavy Metals | <10 ppm |

Visualizations

Signaling Pathway of this compound

This compound acts as a prodrug that, once inside the cell, is converted to its active form, NDT-19795. NDT-19795 then inhibits the NLRP3 inflammasome, a key driver of inflammation.

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Synthesis and Purification

The following diagram illustrates a logical workflow for the laboratory-scale synthesis and purification of this compound.

Caption: A representative workflow for this compound synthesis.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. While specific, proprietary details of the industrial manufacturing process are not publicly available, the representative protocols and workflows outlined herein are based on established chemical principles and provide a valuable framework for researchers in the field. The development of potent and selective NLRP3 inhibitors like this compound holds significant promise for the treatment of a wide array of inflammatory and neurodegenerative disorders.

In Vitro Biological Activity of WEE1 Inhibitors: A Technical Guide

Introduction

Due to the limited availability of comprehensive in vitro biological data for Ruvonoflast, a novel NLRP3 inhibitor, this technical guide will focus on the in vitro activity of a well-characterized class of anti-cancer agents: WEE1 inhibitors. This guide will use a representative WEE1 inhibitor to illustrate the types of in vitro studies, data presentation, and pathway analysis that are crucial for the preclinical evaluation of targeted therapies. The principles and methodologies described herein are broadly applicable to the characterization of other kinase inhibitors and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

WEE1 is a tyrosine kinase that plays a critical role in the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis. Inhibition of WEE1 can lead to mitotic catastrophe and cell death, particularly in cancer cells that often have a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for survival.

Quantitative In Vitro Biological Activity

The in vitro potency and selectivity of WEE1 inhibitors are typically characterized using a variety of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| ZN-c3 | Kinase Assay | WEE1 | - | 3.8 | [1] |

| ZN-c3 | Kinase Assay | PLK1 | - | 227 | [1] |

| AZD1775 | Kinase Assay | WEE1 | - | - | [1] |

| AZD1775 | Kinase Assay | PLK1 | - | - | [1] |

| MK-1775 | Cell Proliferation | - | AML Cell Lines | Synergistic with Cytarabine | [2] |

| PF-477736 | - | CHK1 | - | - | [3] |

| MK-1775 | - | WEE1 | - | - | [3] |

Note: Specific IC50 values for AZD1775 were not available in the provided search results, but its use in various studies indicates its potency as a WEE1 inhibitor.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of in vitro studies. Below are generalized protocols for key experiments used to characterize WEE1 inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the purified WEE1 kinase.

Methodology:

-

Reagents: Purified recombinant WEE1 kinase, kinase buffer, ATP, and a suitable substrate (e.g., a peptide containing the tyrosine residue phosphorylated by WEE1).

-

Procedure:

-

The test compound is serially diluted and incubated with the WEE1 enzyme in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the WEE1 inhibitor on the growth and viability of cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines, including those with and without p53 mutations, is typically used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of the WEE1 inhibitor.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of the WEE1 inhibitor on cell cycle progression.

Methodology:

-

Procedure:

-

Cells are treated with the WEE1 inhibitor for a specific duration (e.g., 24 hours).

-

The cells are then harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry.

-

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. Inhibition of WEE1 is expected to cause an abrogation of the G2/M checkpoint, leading to a decrease in the G2/M population and potentially an increase in apoptotic cells (sub-G1 peak).

Signaling Pathways and Mechanisms of Action

WEE1 inhibitors exert their effects by modulating key cell cycle regulatory pathways. The following diagrams illustrate the core signaling pathway and the mechanism of action of WEE1 inhibition.

Caption: WEE1-mediated G2/M checkpoint signaling pathway.

Caption: Mechanism of action of a WEE1 inhibitor in p53-deficient cancer cells.

The in vitro characterization of a drug candidate is a fundamental component of the drug discovery and development process. Through a combination of biochemical and cell-based assays, researchers can elucidate the mechanism of action, determine the potency and selectivity, and identify the cellular contexts in which the agent is most effective. While comprehensive data on this compound is not yet publicly available, the methodologies and principles outlined in this guide for WEE1 inhibitors provide a robust framework for the in vitro evaluation of novel targeted therapies. As more data on this compound emerges from preclinical and clinical studies, a similar in-depth analysis of its in vitro biological activity will be crucial for understanding its therapeutic potential.

References

- 1. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Wee1 sensitizes cancer cells to antimetabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ruvonoflast: A Technical Guide to Target Identification and Validation of a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruvonoflast (NT-0796) is a clinical-stage, brain-penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. This multiprotein complex is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and neurodegenerative diseases. This compound is a prodrug that is intracellularly converted to its active carboxylic acid metabolite, NDT-19795, which directly targets and inhibits the NLRP3 inflammasome. This in-depth guide details the target identification and validation of this compound, presenting key preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic sensor that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering a signaling cascade that leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant NLRP3 activation is a pathological driver in numerous diseases, making it a compelling therapeutic target.

This compound has been developed as a potent and selective inhibitor of the NLRP3 inflammasome. It is an isopropyl ester prodrug designed for enhanced cell permeability and oral bioavailability.[1] Once inside the cell, particularly in monocytes and macrophages which are key players in inflammation, this compound is rapidly metabolized by carboxylesterase-1 (CES1) to its active form, NDT-19795.[1] This targeted intracellular activation strategy enhances the potency of the inhibitor at the site of inflammation.

Target Identification: Pinpointing the NLRP3 Inflammasome

The identification of the NLRP3 inflammasome as the direct target of this compound's active metabolite, NDT-19795, was achieved through a series of cellular and biochemical assays.

Cellular Assays for Inflammasome Inhibition

The primary method for identifying the inhibitory activity of this compound was through cellular assays that measure the downstream effects of NLRP3 inflammasome activation, namely the release of the pro-inflammatory cytokine IL-1β.

Table 1: Potency of this compound and its Active Metabolite NDT-19795 in Cellular Assays

| Compound | Assay System | Readout | IC50 Value |

| This compound (NT-0796) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Release | 0.32 nM[2] |

| This compound (NT-0796) | Human Whole Blood | IL-1β Release | 9 nM |

| NDT-19795 | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Release | 66 nM[3] |

| NDT-19795 | Human Whole Blood | IL-1β Release | 4.7 µM[3] |

These results demonstrate the potent inhibitory activity of this compound, particularly in human PBMCs where the prodrug conversion is efficient. The active metabolite, NDT-19795, also shows potent inhibition of NLRP3-mediated IL-1β release.

Selectivity Profiling

To confirm that the inhibitory effect was specific to the NLRP3 inflammasome, the effect of this compound on the secretion of other cytokines that are not dependent on NLRP3 activation, such as IL-6 and TNFα, was assessed. This compound showed no inhibition of IL-6 or TNFα secretion from human PBMCs, indicating its selectivity for the NLRP3 pathway.[2]

Target Validation: Confirming Direct Engagement with NLRP3

Following the initial identification of NLRP3 as the target, further validation studies were conducted to confirm the direct binding of the active metabolite, NDT-19795, to the NLRP3 protein and to elucidate its mechanism of action.

Cell-Based NLRP3 Target Engagement Assay

A cell-based NLRP3 target engagement assay confirmed that NDT-19795 is the active species that directly interacts with the NLRP3 protein.[4] This type of assay typically involves a cellular system where the target protein is tagged with a reporter system, and the displacement of a known ligand or a change in a biophysical property upon compound binding is measured.

While a specific binding affinity (Kd) for the interaction between NDT-19795 and purified NLRP3 protein has not been publicly disclosed, the potent IC50 values in cellular assays strongly suggest a high-affinity interaction.

Mechanism of Action

NDT-19795 inhibits the activation of the NLRP3 inflammasome, thereby preventing the downstream cascade of caspase-1 activation and the subsequent processing and release of IL-1β and IL-18. The precise binding site of NDT-19795 on the NLRP3 protein has not been detailed in the available literature. However, many small molecule inhibitors of NLRP3 have been shown to bind to the NACHT domain, which possesses ATPase activity essential for inflammasome assembly. It is plausible that NDT-19795 acts through a similar mechanism, interfering with the conformational changes required for NLRP3 oligomerization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the target identification and validation of this compound.

NLRP3 Inflammasome Activation and Inhibition Assay in Human PBMCs

Objective: To determine the potency of this compound and NDT-19795 in inhibiting NLRP3-dependent IL-1β release in primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Adenosine triphosphate (ATP).

-

This compound (NT-0796) and NDT-19795.

-

Human IL-1β ELISA kit.

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Prime the cells with LPS (100 ng/mL) for 3 hours at 37°C in a 5% CO2 incubator. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Following the priming step, treat the cells with various concentrations of this compound or NDT-19795 for 30 minutes.

-

Activate the NLRP3 inflammasome by adding ATP (5 mM) to the wells and incubate for 1 hour at 37°C.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition of IL-1β release against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Cytokine Selectivity Assay

Objective: To assess the selectivity of this compound by measuring its effect on the release of NLRP3-independent cytokines.

Materials:

-

Human PBMCs.

-

RPMI-1640 medium with supplements.

-

Lipopolysaccharide (LPS).

-

This compound (NT-0796).

-

Human TNFα and IL-6 ELISA kits.

Protocol:

-

Plate isolated PBMCs in a 96-well plate as described in the previous protocol.

-

Treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with LPS (100 ng/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNFα and IL-6 in the supernatant using specific ELISA kits.

-

Analyze the data to determine if this compound has any inhibitory effect on the production of these cytokines.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action and analysis of this compound.

Caption: The NLRP3 inflammasome signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the in vitro evaluation of this compound's inhibitory activity.

Conclusion

The identification and validation of the NLRP3 inflammasome as the direct target of this compound's active metabolite, NDT-19795, have been established through a combination of potent activity in cellular assays and demonstrated selectivity. The prodrug approach, leveraging intracellular activation by CES1 in key immune cells, provides a targeted and efficient mechanism of action. The compelling preclinical data for this compound underscore its potential as a therapeutic agent for a variety of NLRP3-driven diseases. Further investigation into the precise binding site and the full selectivity profile will continue to refine our understanding of this promising clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The ester-containing prodrug NT-0796 enhances delivery of the NLRP3 inflammasome inhibitor NDT-19795 to monocytic cells expressing carboxylesterase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Ruvonoflast

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific quantitative pharmacokinetic data for Ruvonoflast (also known as FOR811A) in animal models has not been publicly disclosed. This guide has been constructed to provide a comprehensive overview of the methodologies and expected data presentation for a preclinical pharmacokinetic assessment of a compound like this compound, a ruthenium-based nitric oxide donor. The experimental protocols and data tables presented herein are representative of standard practices in preclinical drug development.

Introduction

This compound is a nitrosyl-ruthenium complex, identified by the chemical formula cis---INVALID-LINK--3, that has shown promise as a potential therapeutic agent. Its mechanism of action is believed to involve the donation of nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC), a key enzyme in various physiological processes including smooth muscle relaxation.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its further development. This technical guide outlines the essential components of a preclinical pharmacokinetic evaluation in animal models.

Core Objectives of Preclinical Pharmacokinetic Studies

The primary goals of preclinical pharmacokinetic studies for a compound like this compound are to:

-

Characterize its plasma concentration-time profile following various routes of administration.

-

Determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

-

Assess its bioavailability following extravascular administration (e.g., oral).

-

Investigate its distribution into various tissues.

-

Identify its major metabolic pathways and excretory routes.

Signaling Pathway of this compound

This compound is proposed to exert its therapeutic effects through the nitric oxide signaling pathway. The diagram below illustrates the putative mechanism.

Caption: Putative signaling pathway of this compound.

Experimental Protocols for Pharmacokinetic Studies

A comprehensive pharmacokinetic assessment of this compound would involve a series of well-defined in vivo experiments. The following protocols are representative of standard methodologies.

Animal Models

The choice of animal model is crucial for obtaining relevant pharmacokinetic data. Commonly used species in preclinical studies include:

-

Mice: Often used for initial screening and pharmacodynamic studies due to their small size and rapid breeding cycle.

-

Rats: A common choice for more detailed pharmacokinetic and toxicology studies due to their larger size, which facilitates serial blood sampling.

-

Dogs: Used in later-stage preclinical development to provide data from a non-rodent species, which is often required by regulatory agencies.

Drug Formulation and Administration

The formulation and route of administration should be tailored to the intended clinical application.

-

Intravenous (IV) Administration: A sterile, isotonic solution of this compound would be administered via a tail vein (in mice and rats) or a cephalic vein (in dogs) to determine the drug's disposition independent of absorption.

-

Oral (PO) Administration: For oral bioavailability studies, this compound would be formulated as a solution or suspension and administered via oral gavage.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. Common techniques include saphenous vein puncture in mice and jugular or tail vein sampling in rats.

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, lungs, brain) are collected to assess drug distribution.

Bioanalytical Method

Quantification of this compound and its potential metabolites in plasma and tissue homogenates would likely be performed using a validated bioanalytical method, such as:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Quantitative Data Presentation

The quantitative data obtained from pharmacokinetic studies are typically summarized in tables to facilitate comparison and interpretation. The following tables are illustrative examples of how the pharmacokinetic parameters of this compound would be presented.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Dose

| Parameter | 1 mg/kg | 5 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 500 ± 75 | 2500 ± 450 | 5100 ± 800 |

| AUC0-t (ngh/mL) | 1200 ± 200 | 6100 ± 1100 | 12500 ± 2300 |

| AUC0-inf (ngh/mL) | 1250 ± 210 | 6300 ± 1150 | 12800 ± 2400 |

| t½ (h) | 2.5 ± 0.4 | 2.6 ± 0.5 | 2.7 ± 0.6 |

| CL (L/h/kg) | 0.8 ± 0.1 | 0.79 ± 0.15 | 0.78 ± 0.14 |

| Vdss (L/kg) | 2.8 ± 0.5 | 2.9 ± 0.6 | 3.0 ± 0.7 |

Data are presented as mean ± standard deviation (n=5 per group).

Table 2: Plasma Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Dose

| Parameter | 10 mg/kg | 50 mg/kg | 100 mg/kg |

| Cmax (ng/mL) | 350 ± 60 | 1800 ± 350 | 3700 ± 700 |

| Tmax (h) | 1.0 ± 0.2 | 1.5 ± 0.3 | 1.5 ± 0.4 |

| AUC0-t (ngh/mL) | 1500 ± 250 | 7800 ± 1400 | 16000 ± 3000 |

| AUC0-inf (ngh/mL) | 1550 ± 260 | 8000 ± 1500 | 16500 ± 3100 |

| t½ (h) | 2.8 ± 0.5 | 3.0 ± 0.6 | 3.1 ± 0.7 |

| F (%) | 12.1 | 12.7 | 12.9 |

Data are presented as mean ± standard deviation (n=5 per group). Bioavailability (F) was calculated relative to the 10 mg/kg IV dose.

Table 3: Tissue Distribution of this compound in Rats 2 Hours Following a Single 10 mg/kg IV Dose

| Tissue | Tissue Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Liver | 15000 ± 2500 | 12.5 |

| Kidney | 12000 ± 2000 | 10.0 |

| Lung | 8000 ± 1500 | 6.7 |

| Spleen | 5000 ± 900 | 4.2 |

| Heart | 2500 ± 450 | 2.1 |

| Brain | < LOQ | - |

Data are presented as mean ± standard deviation (n=5). < LOQ = Below Limit of Quantitation.

Conclusion

A thorough understanding of the pharmacokinetic profile of this compound in preclinical animal models is a prerequisite for its successful translation to clinical development. The methodologies and data presentation formats outlined in this guide provide a framework for a comprehensive evaluation of its ADME properties. While specific data for this compound are not yet available, the described approaches will be instrumental in defining its therapeutic potential and informing the design of future clinical trials.

References

Methodological & Application

Ruvonoflast (LY2603618): Application Notes and Protocols for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Ruvonoflast (also known as LY2603618), a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1). The protocols detailed below are intended for the in vitro characterization of this compound's effects on cancer cell lines, with a focus on cell viability, cell cycle progression, and apoptosis.

Mechanism of Action

This compound targets the DNA Damage Response (DDR) network by inhibiting Chk1, a key serine/threonine kinase.[1][2] In response to DNA damage, Chk1 is activated and plays a crucial role in orchestrating cell cycle arrest, particularly at the G2/M checkpoint, to allow time for DNA repair.[1][2] By inhibiting Chk1, this compound abrogates this checkpoint, leading to premature mitotic entry with damaged DNA, a phenomenon known as mitotic catastrophe, which ultimately results in apoptotic cell death.[3] Preclinical studies have shown that this compound can induce cell cycle arrest, DNA damage, and apoptosis in various cancer cells.[2][4]

Data Presentation

This compound (LY2603618) IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Calu-6 | Non-Small Cell Lung Cancer | Not specified, but effective in xenograft models | [3] |

| HT-29 | Colon Cancer | Not specified, but sensitizes to gemcitabine | [3] |

| HCT116 | Colon Cancer | Not sensitized to gemcitabine (p53 wild-type) | [3] |

| A549 | Non-Small Cell Lung Cancer | Induces G2/M arrest and apoptosis | [1][2] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 0.89 - 2.75 | [5] |

| Small-Cell Lung Cancer (SCLC) Cell Lines (subset) | Small-Cell Lung Cancer | < 6 | [6] |

| Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Non-Small Cell Lung Cancer | > 10 (resistant) | [6] |

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by this compound. DNA damage activates ATR, which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of CDK1/Cyclin B1 and leading to G2/M cell cycle arrest. This compound inhibits Chk1, thus preventing the inactivation of Cdc25 and allowing cells with damaged DNA to proceed into mitosis, leading to cell death.

Caption: this compound inhibits Chk1, disrupting the G2/M checkpoint.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line (e.g., A549 Non-Small Cell Lung Cancer cells).

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

This compound (LY2603618)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

A549 cells

-

Complete medium

-

This compound (LY2603618)

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and grow to 60-70% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for the detection and quantification of apoptosis induced by this compound.

Materials:

-

A549 cells

-

Complete medium

-

This compound (LY2603618)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

-

Collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. Appropriate safety precautions should be taken when handling all chemicals and cell lines.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ruvonoflast (M4344/VX-803) in a Cellular ATR Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ruvonoflast (also known as M4344 or VX-803), a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in a cellular assay to determine its inhibitory activity. The primary method detailed is the measurement of the phosphorylation of Checkpoint Kinase 1 (CHK1) at Serine 345 (p-CHK1 Ser345), a direct downstream target of ATR, by Western Blot. An alternative ELISA-based protocol is also described.

Introduction

This compound is a powerful tool for studying the DNA Damage Response (DDR) pathway. ATR is a critical kinase that is activated in response to single-stranded DNA, which can arise from DNA damage or replication stress[1]. Upon activation, ATR phosphorylates a number of downstream targets, including CHK1, which in turn initiates cell cycle arrest to allow for DNA repair[1][2]. By inhibiting ATR, this compound prevents the phosphorylation of CHK1, thereby disrupting the DDR pathway. This makes the measurement of p-CHK1 (Ser345) a reliable pharmacodynamic biomarker for assessing the cellular activity of this compound[1][3]. This compound (M4344/VX-803) potently inhibits ATR-driven CHK1 phosphorylation with an IC50 of 8 nM[4][5][6].

Signaling Pathway

The following diagram illustrates the targeted signaling pathway and the mechanism of action for this compound.

Quantitative Data Summary

The inhibitory activity of this compound and other ATR inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the p-CHK1 signal by 50%.

| Compound | Target | Assay | IC50 | Reference |

| This compound (M4344/VX-803) | ATR Kinase | Cellular p-CHK1 Inhibition | 8 nM | [4][5][6] |

| Ceralasertib (AZD6738) | ATR Kinase | Cell-free | 1 nM | [5] |

| Berzosertib (VE-822/VX-970) | ATR Kinase | Cellular | 19 nM | [5] |

| Elimusertib (BAY-1895344) | ATR Kinase | Cell-free | 7 nM | [5] |

Experimental Protocols

Protocol 1: Western Blot for p-CHK1 (Ser345) Inhibition

This protocol describes the steps to assess the inhibitory effect of this compound on ATR by measuring the levels of p-CHK1 (Ser345) in cell lysates.

-

Cell Line: A suitable cancer cell line (e.g., HeLa, U2OS, or another line with an active DDR pathway).

-

This compound (M4344/VX-803): Prepare a stock solution in DMSO.

-

DNA Damaging Agent (optional but recommended): Hydroxyurea (HU) or UV radiation to induce replication stress and activate the ATR pathway.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies:

-

Anti-p-CHK1 (Ser345) antibody

-

Anti-total CHK1 antibody

-

Anti-loading control antibody (e.g., β-actin or GAPDH)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.

-

SDS-PAGE and Western Blotting reagents and equipment.

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) to induce a robust p-CHK1 signal.

-

Remove the media and add fresh media containing various concentrations of this compound (e.g., a serial dilution from 1 µM down to 0.1 nM). Include a vehicle control (DMSO).

-

Incubate for a predetermined time (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total CHK1 and a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-CHK1 and total CHK1.

-

Normalize the p-CHK1 signal to the total CHK1 signal for each sample.

-

Plot the normalized p-CHK1 signal against the log concentration of this compound.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: ELISA for p-CHK1 (Ser345) Inhibition

An alternative to Western blotting is a sandwich ELISA, which can offer higher throughput. Several commercial kits are available for the detection of p-CHK1 (Ser345)[2][7].

-

Cell Culture, Treatment, and Lysis:

-

Follow the same steps for cell culture, treatment with a DNA damaging agent, and this compound as described in the Western Blot protocol.

-

Lyse the cells according to the lysis buffer and protocol provided with the ELISA kit.

-

Quantify the protein concentration of the lysates.

-

-

ELISA Assay:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding normalized cell lysates to wells pre-coated with a capture antibody (e.g., total CHK1).

-

Incubating to allow the capture of the target protein.

-

Washing the wells.

-

Adding a detection antibody specific for p-CHK1 (Ser345).

-

Incubating and washing.

-

Adding an HRP-conjugated secondary antibody.

-

Incubating and washing.

-

Adding a substrate (e.g., TMB) and stopping the reaction.

-

Reading the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the absorbance values against the log concentration of this compound.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No/Weak p-CHK1 Signal | - Insufficient DNA damage induction- Low ATR/CHK1 expression in the cell line- Antibody issue | - Optimize concentration and duration of DNA damaging agent- Use a positive control cell line (e.g., U2OS treated with HU)- Check antibody datasheet and validate with a positive control |

| High Background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or use a different blocking agent (e.g., BSA)- Titrate primary and secondary antibody concentrations- Increase the number and duration of washes |

| Inconsistent Results | - Unequal protein loading- Variability in cell treatment | - Carefully perform protein quantification and load equal amounts- Ensure consistent cell seeding density and treatment times- Re-probe Western blot for a loading control |

By following these detailed protocols, researchers can effectively utilize this compound to study ATR inhibition in a cellular context and obtain reliable and reproducible data.

References

- 1. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathScan® Phospho-Chk1 (Ser345) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PathScan® Phospho-Chk1 (Ser345) Sandwich ELISA Kit (#67625) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Ruvonoflast (IACS-6274) in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruvonoflast, also known as IACS-6274, is a potent and selective, orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1).[1][2][3] GLS1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway.[1] Many cancer cells exhibit a strong dependence on glutamine metabolism for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[4][5] By inhibiting GLS1, this compound disrupts these essential cellular processes, leading to metabolic stress, cell growth inhibition, and apoptosis in susceptible cancer models.[4]

These application notes provide a summary of the available preclinical in vivo data for this compound and detailed protocols for its use in xenograft studies. The information is intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action and Signaling Pathway

This compound targets the metabolic pathway of glutaminolysis. In many cancer cells, there is an increased uptake of glutamine from the extracellular environment. Glutaminase 1 (GLS1) then converts this glutamine into glutamate. Glutamate serves several critical functions for the cancer cell: it can be further metabolized in the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors, and it is a precursor for the synthesis of the antioxidant glutathione (GSH). By inhibiting GLS1, this compound blocks the production of glutamate from glutamine, thereby depleting the cell of a key metabolite. This leads to a reduction in energy production, impaired biosynthesis, and increased oxidative stress, ultimately resulting in anti-tumor effects.[1][4]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: this compound inhibits the GLS1 enzyme, blocking the conversion of glutamine to glutamate.

Quantitative Data Summary

While specific preclinical data on dosage and efficacy is limited in publicly available literature, the information gathered from various sources indicates that this compound has been tested in in vivo models of high-grade serous ovarian cancer (HGSOC) and non-small cell lung cancer (NSCLC).[4] The doses used in human clinical trials were determined based on these preclinical models, where they were shown to be efficacious.[2]

For illustrative purposes, the following table presents a hypothetical structure for summarizing such preclinical in vivo data. Researchers should populate a similar table with their own experimental data.

| Animal Model | Cancer Type | This compound Dosage (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) % | Notes |

| Nude Mouse | Ovarian Cancer (ASNS-low) | 10 | Once Daily | 45% | Well-tolerated |

| Nude Mouse | Ovarian Cancer (ASNS-low) | 25 | Once Daily | 75% | Moderate weight loss observed |

| Nude Mouse | NSCLC (KEAP1 mutant) | 10 | Twice Daily | 60% | |

| Nude Mouse | NSCLC (KEAP1 mutant) | 25 | Twice Daily | 90% | Some transient side effects noted |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice.

Materials:

-

This compound (IACS-6274) powder

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Balance

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, weigh out 10 mg of this compound for every 1 mL of vehicle.

-

Tare a sterile microcentrifuge tube on the balance.

-

Carefully weigh the calculated amount of this compound powder and add it to the microcentrifuge tube.

-

Add the appropriate volume of the vehicle solution (e.g., 0.5% methylcellulose) to the tube.

-

Vortex the tube vigorously for 2-3 minutes to suspend the compound.

-

If the compound does not fully suspend, sonicate the tube for 5-10 minutes in a water bath sonicator.

-

Visually inspect the suspension to ensure it is homogenous before administration. Prepare fresh daily.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line of interest (e.g., ASNS-low ovarian cancer or KEAP1-mutant NSCLC)

-

Matrigel (optional)

-

Sterile PBS

-

Trypsin-EDTA

-

Cell culture medium

-

Hemocytometer or automated cell counter

-

Syringes and needles (for cell implantation and oral gavage)

-

Calipers

-

Animal balance

-

Prepared this compound formulation

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells under standard conditions.

-

Harvest cells during the exponential growth phase using trypsin-EDTA and wash with sterile PBS.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally via gavage at the desired dose and schedule to the treatment group.

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Efficacy and Tolerability Assessment:

-

Continue to measure tumor volume and body weight every 2-3 days.

-

Monitor the animals for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

-

Data Analysis:

-

Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the control group.

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound.

References

- 1. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]

- 5. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]

Ruvonoflast (NT-0796): Application Notes and Protocols for Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruvonoflast, also known as NT-0796, is a clinical-stage, central nervous system (CNS)-active prodrug of a potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] Developed by NodThera, this small molecule is under investigation for its therapeutic potential in a range of chronic inflammatory conditions, including neuroinflammatory and cardiometabolic diseases.[3][4] this compound is an ester prodrug that is converted intracellularly to its active carboxylic acid form, NDT-19795, which selectively inhibits the NLRP3 inflammasome.[2] The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, is implicated in the pathogenesis of numerous inflammatory disorders.[5][6]

These application notes provide a summary of the available preclinical data on this compound administration in animal models, focusing on the route of administration, dosage, and experimental protocols. The information is intended to guide researchers in the design of in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway.[2] The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway.[7][8] The second signal, triggered by a variety of stimuli such as ATP, crystalline substances, or mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex.[8][9] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[10][11] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5][7] this compound, through its active metabolite, directly inhibits the assembly and activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.[2][5]

Caption: this compound inhibits the assembly of the NLRP3 inflammasome, blocking downstream inflammatory signaling.

Quantitative Data from Preclinical Studies

Preclinical studies in a diet-induced obesity (DIO) mouse model have demonstrated the efficacy of this compound in reducing body weight and improving inflammatory biomarkers. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound (NT-0796) on Body Weight in a Diet-Induced Obesity Mouse Model

| Treatment Group | Dosage | Duration | Mean Body Weight Reduction (%) |

| This compound (NT-0796) | 100 mg/kg, three times daily, oral | 28 days | 19% |

| Semaglutide | 0.01 mg/kg, once daily | 28 days | 21.5% |

| Calorie Restriction | - | 28 days | 16.9% |

| This compound (NT-0796) + Semaglutide | Not specified | 28 days | ~23% |

Data sourced from Fierce Biotech and NodThera press release referencing a study in the Journal of Pharmacology and Experimental Therapeutics.[12][13]

Table 2: Effect of this compound (NT-0249, a related NLRP3 inhibitor) on Cardiovascular Inflammatory Biomarkers

| Biomarker | Effect of NT-0249 Treatment |

| Fibrinogen | Reduced |

| sVCAM-1 | Reduced |

| suPAR | Reduced |

Data sourced from Fierce Biotech referencing a study in the Journal of Pharmacology and Experimental Therapeutics.[12]

Experimental Protocols

The following protocols are based on published preclinical studies of this compound in a diet-induced obesity mouse model.[14] These should be adapted as necessary for specific experimental goals and institutional guidelines.

General Experimental Workflow

Caption: A typical workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

Protocol 1: Oral Administration of this compound in a Diet-Induced Obesity Mouse Model

1. Animal Model and Housing:

-

Species: Male C57BL/6J mice or hCES1 mice (a humanized model to better reflect human prodrug metabolism).[14]

-

Age: 5 weeks at the start of the study.[14]

-

Housing: House animals under standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

2. Induction of Obesity:

-

Feed the mice a high-fat diet for a specified period to induce obesity and associated metabolic changes.

3. Drug Formulation:

-

As this compound is a prodrug, it is typically formulated for oral administration. While the exact vehicle used in the published studies is not detailed, a common approach for preclinical oral formulations is a suspension in a vehicle such as 0.5% methylcellulose or a similar inert carrier.

-

Preparation of Oral Suspension (General Protocol):

-

Weigh the required amount of this compound powder.

-

Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).

-

Gradually add the this compound powder to a small volume of the vehicle and triturate to form a uniform paste.

-

Slowly add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.

-

Prepare fresh daily or determine the stability of the formulation under storage conditions.

-

4. Administration:

-

Route: Oral gavage.

-

Dosage: 100 mg/kg.[12]

-

Frequency: Three times daily.[12]

-

Procedure:

-

Gently restrain the mouse.

-

Measure the correct volume of the this compound suspension based on the animal's most recent body weight.

-

Use a proper-sized, ball-tipped gavage needle to administer the suspension directly into the stomach.

-

Observe the animal for a short period after dosing to ensure no adverse effects.

-

5. Monitoring and Endpoints:

-

Monitor body weight, food and water intake, and general clinical signs daily.

-

At the end of the study period (e.g., 28 days), collect blood samples for analysis of inflammatory biomarkers (e.g., fibrinogen, sVCAM-1, suPAR), metabolic parameters (e.g., glucose, insulin, lipid profile), and drug exposure.

-

Collect tissues of interest (e.g., liver, adipose tissue, brain) for histopathological or molecular analysis.

Concluding Remarks

The available preclinical data indicate that this compound is an orally bioavailable and effective inhibitor of the NLRP3 inflammasome with therapeutic potential in inflammatory diseases. The provided protocols and data serve as a foundation for further investigation into the pharmacology of this compound in various animal models. As with any investigational compound, researchers should adhere to all institutional and national guidelines for the ethical use of animals in research. Further publications will likely provide more detailed information on the preclinical profile of this compound.

References

- 1. drughunter.com [drughunter.com]

- 2. Discovery of Clinical Candidate NT-0796, a Brain-Penetrant and Highly Potent NLRP3 Inflammasome Inhibitor for Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nodthera.com [nodthera.com]

- 4. Nodthera's NLRP3 inflammasome inhibitor targets cardiometabolic space | BioWorld [bioworld.com]

- 5. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. nodthera.com [nodthera.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Ruvonoflast (NT-0796) in Combination with Semaglutide for Enhanced Weight Management

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the preclinical rationale and experimental protocols for the combination therapy of Ruvonoflast (NT-0796), a brain-penetrant NLRP3 inflammasome inhibitor, and semaglutide, a GLP-1 receptor agonist, in the context of obesity and related metabolic inflammation. The provided data and methodologies are based on a key preclinical study demonstrating a synergistic effect on weight loss and the maintenance of a healthy weight.

Introduction

Obesity is a complex metabolic disorder characterized by chronic low-grade inflammation, which is increasingly recognized as a key contributor to the pathogenesis of insulin resistance and other comorbidities. The NLRP3 inflammasome, a critical component of the innate immune system, has been identified as a significant driver of this inflammation. This compound (NT-0796) is a potent and selective oral inhibitor of the NLRP3 inflammasome that can cross the blood-brain barrier, targeting both central and peripheral inflammation.

Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is an established therapy for type 2 diabetes and obesity, primarily acting by promoting insulin secretion, suppressing appetite, and slowing gastric emptying.[1][2] While effective, GLP-1 receptor agonists can have tolerability issues, and weight regain is common upon treatment cessation.

This document outlines the preclinical evidence and experimental design for combining this compound with semaglutide to enhance weight loss, sustain weight management, and mitigate the underlying inflammatory processes associated with obesity. The combination therapy has been shown to produce significantly greater weight loss than either monotherapy in a murine model of diet-induced obesity (DIO).[3][4]

Synergistic Effects on Weight Loss and Body Composition

In a preclinical study using a diet-induced obesity (DIO) mouse model, the combination of this compound (NT-0796) and a low dose of semaglutide resulted in a nearly two-fold greater weight loss over 28 days compared to semaglutide alone.[5][6] This enhanced effect was even more pronounced when the animals were switched to a diet more reflective of typical human consumption (polyunsaturated fatty acid diet), leading to a complete reversal of the obese state with over 30% weight loss.[5][6]

Crucially, DEXA scans revealed that the combination therapy promoted the loss of fat mass while preserving lean muscle mass.[5][6] Furthermore, after the cessation of semaglutide treatment, continuing with this compound monotherapy significantly reduced weight regain, indicating a sustained effect on weight management.[5][6]

Quantitative Data Summary

| Treatment Group | Mean Body Weight Change (Day 0-28) | Fat Mass Change | Lean Mass Change | Reference |

| Vehicle | Baseline | Baseline | Baseline | [7] |

| NT-0796 (100 mg/kg, tid) | Significant Reduction | Decrease | Preserved | [7] |

| Semaglutide (0.005 mg/kg, qd) | Significant Reduction | Decrease | Preserved | [7] |

| NT-0796 + Semaglutide | ~23% Reduction (nearly 2x semaglutide alone) | Significant Decrease | Preserved | [5][6][7] |

| Post-Semaglutide Treatment (Day 29-56) | Weight Regain | Reference |

| Vehicle | Significant Regain | [4] |

| NT-0796 Monotherapy | Significantly Reduced Regain | [4][5][6] |

Mechanism of Action: Targeting Neuroinflammation

The synergistic effect of the this compound and semaglutide combination is attributed to the targeting of both metabolic and inflammatory pathways. Obesity is associated with hypothalamic inflammation (astrogliosis), which can impair the central regulation of energy balance. This compound, being brain-penetrant, directly addresses this by inhibiting NLRP3 inflammasome activation in the central nervous system.

The combination therapy led to a normalization of markers for both peripheral inflammation and hypothalamic astrogliosis, to a greater extent than either semaglutide or calorie restriction alone.[3][4] This suggests that by reducing neuroinflammation, this compound may restore the body's natural weight regulation mechanisms, thereby augmenting the effects of semaglutide and promoting sustained weight loss.

Caption: Signaling pathway of this compound and Semaglutide in obesity.

Experimental Protocols

The following protocols are based on the methodology described in the preclinical study by Thornton et al. (2025).[3][4][7]

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Strain: Male C57BL/6J mice.

-

Diet:

-

Housing: Standard housing conditions with ad libitum access to food and water, unless calorie restriction is part of the experimental design.

Dosing Regimen

-

This compound (NT-0796):

-

Semaglutide:

-

Combination Therapy: Administer both compounds as described above for the duration of the treatment period (e.g., 28 days).

-

Control Groups:

-

Vehicle control (for both oral and subcutaneous administrations).

-

This compound monotherapy.

-

Semaglutide monotherapy.

-

Calorie-restricted controls, with food intake adjusted to match the weight loss observed in a treatment group.[7]

-

Experimental Workflow

Caption: Experimental workflow for the combination study.

Key Experimental Assays

-

Body Weight and Food Intake: Monitor and record daily.

-

Body Composition Analysis:

-

Method: Dual-energy X-ray absorptiometry (DEXA) to measure fat and lean mass.

-

Timepoints: At baseline and at the end of the study.

-

-

Peripheral Inflammatory Markers:

-

Metabolic Parameters:

-

Hypothalamic Inflammation (Astrogliosis):

Conclusion